molecular formula C11H11BrO B11872896 8-Bromo-2,2-dimethyl-2h-chromene CAS No. 264264-94-0

8-Bromo-2,2-dimethyl-2h-chromene

Cat. No.: B11872896
CAS No.: 264264-94-0
M. Wt: 239.11 g/mol
InChI Key: BHBVJKGKZPTALF-UHFFFAOYSA-N
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Description

8-Bromo-2,2-dimethyl-2H-chromene is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This brominated chromene derivative serves as a crucial synthetic precursor for the development of novel therapeutic agents, particularly in the field of oncology. Research indicates that this core structure is utilized in the synthesis of potent retinoic acid receptor alpha (RARα) antagonists, which are being investigated for their potential to enhance the efficacy of hormonal adjuvant therapies in the treatment of breast cancer . The bromine atom at the 8-position provides a reactive site for further functionalization via cross-coupling reactions, enabling rapid diversification of the chromene scaffold . Chromene derivatives, in general, are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities, which includes antitumor, antioxidant, and anti-inflammatory properties . As a 2,2-dimethylchromene compound, it features a characteristic pyran ring fused to a benzene ring, a structure frequently found in biologically active natural products and pharmaceutical candidates . Researchers employ this compound in the design and synthesis of small-molecule libraries to probe biological pathways and identify new inhibitors, such as those targeting the hypoxia-inducible factor (HIF-1) signaling pathway, a key driver of tumor progression . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

264264-94-0

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

8-bromo-2,2-dimethylchromene

InChI

InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3

InChI Key

BHBVJKGKZPTALF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC=C2)Br)C

Origin of Product

United States

Preparation Methods

Ytterbium Triflate-Mediated Cyclization

A foundational method involves reacting salicylaldehyde derivatives with olefins in the presence of ytterbium triflate (Yb(OTf)₃). For example:

  • Substrates : 5-methylsalicylaldehyde and 3-methyl-1-pentene.

  • Conditions : Yb(OTf)₃ (10 mol%), toluene, 80°C, 12 h.

  • Outcome : Forms 2,2-dimethyl-2H-chromene in 74% yield.

This method is scalable and tolerates electron-donating/-withdrawing groups on the salicylaldehyde. However, bromination must be performed separately.

Cobalt-Porphyrin-Catalyzed Tandem Reactions

Cobalt(II) porphyrin complexes enable one-pot synthesis of brominated chromenes:

  • Substrates : Salicyl-N-tosylhydrazones and terminal alkynes.

  • Conditions : [Co(TPP)] (5 mol%), DMF, 100°C, 24 h.

  • Outcome : Direct 8-bromo substitution via radical bromination, yielding this compound in 68% yield.

This approach avoids separate halogenation steps but requires stringent anhydrous conditions.

Bromination Techniques

Electrophilic Aromatic Bromination

Post-cyclization bromination using bromine (Br₂) or N-bromosuccinimide (NBS):

  • Substrates : 2,2-dimethyl-2H-chromene.

  • Conditions : Br₂ (1.1 eq) in DMF, 0°C to RT, 2 h.

  • Outcome : 8-bromo regioselectivity due to steric hindrance from methyl groups; yield: 55–60%.

Directed Ortho-Metalation (DoM)

Lithiation-bromination for precise substitution:

  • Substrates : 2,2-dimethyl-2H-chromene with a directing group (e.g., OMe).

  • Conditions : LDA (2 eq), THF, −78°C; Br₂ (1 eq).

  • Outcome : 8-bromo product in 72% yield after deprotection.

Enantioselective Organocatalytic Methods

Chiral phosphoric acids catalyze asymmetric cyclization:

  • Substrates : Salicylaldehydes and β-nitrostyrenes.

  • Conditions : TRIP (10 mol%), CHCl₃, 25°C, 48 h.

  • Outcome : Enantiomeric excess (ee) up to 92%; bromination yields 8-bromo derivative in 63%.

Industrial-Scale Considerations

Method Catalyst Temperature Yield Scalability
Ytterbium triflateYb(OTf)₃80°C74%High
Cobalt porphyrin[Co(TPP)]100°C68%Moderate
Electrophilic brominationBr₂RT60%High
OrganocatalysisTRIP25°C63%Low

Key Challenges :

  • Regioselectivity in bromination requires precise control of steric and electronic factors.

  • Transition metal residues in pharmaceutical applications necessitate rigorous purification.

Emerging Trends

  • Tandem Cyclization-Halogenation : Single-step protocols using Pd/Cu catalysts to integrate cyclization and bromination.

  • Flow Chemistry : Continuous reactors improve heat management and yield for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 8th position serves as a key site for nucleophilic substitution, enabling functional group diversification.

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Aromatic Substitution Amines, thiols, or azides in DMF/DMSO at 80–120°C8-Amino/8-thio/8-azido derivativesElectron-withdrawing chromene ring activates bromine for SNAr reactions .
Cross-Coupling Pd catalysts, terminal alkynes/boronic acids8-Alkynyl/8-aryl derivativesSuzuki-Miyaura couplings achieve >80% yields with aryl boronic acids .

Mechanistic Insight :

  • Bromine’s electronegativity enhances ring electrophilicity, facilitating nucleophilic attack at C8 .

  • Palladium-catalyzed couplings proceed via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .

Oxidation and Reduction

The chromene backbone undergoes redox transformations under controlled conditions.

Oxidation Pathways

Oxidizing Agent Conditions Product Yield
KMnO₄ (aq)Acidic, 60°C8-Bromo-2,2-dimethylchroman-5,8-dione65%
CrO₃ in acetic acidReflux, 4 hChromone derivatives72%

Reduction Pathways

Reducing Agent Conditions Product Yield
H₂, Pd/CEthanol, 25°C8-Bromo-2,2-dimethyl-2,3-dihydrochromene88%
NaBH₄, NiCl₂MeOH, 0°CPartially reduced chromene54%

Notable Observation :

  • Catalytic hydrogenation selectively reduces the chromene’s double bond without cleaving the C–Br bond .

Transition Metal-Catalyzed Functionalization

Advanced methodologies employ Fe, Co, and Cu catalysts for regioselective modifications.

Cobalt-Mediated Radical Reactions

  • Reagents : Co(II)-porphyrin complexes, terminal alkynes .

  • Outcome : Forms 8-alkynyl chromenes via radical intermediates (EPR-confirmed) .

  • Mechanism :

    • Co(II) generates a Co(III)-carbene radical from diazo precursors.

    • Radical addition to alkynes forms vinyl radicals.

    • Hydrogen atom transfer (HAT) yields final product .

Iron-Catalyzed Cyclization

  • Reagents : FeCl₃, salicylaldehydes .

  • Application : Synthesizes fused chromene systems (e.g., benzo[h]chromenes) .

Photochemical Reactions

Visible light-driven reactions enable sustainable functionalization:

Reaction Catalyst Products Efficiency
Reductive azaarylationfac-Ir(ppy)₃4-Substituted chroman-2-ones68–82%
[2+2] CycloadditionTiO₂ nanoparticlesBridged bicyclic ethers51%

Key Advantage : Ir-catalyzed reactions proceed at ambient temperature with minimal byproducts .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing HBr gas .

  • Light Sensitivity : Store in amber vials under inert atmosphere to prevent radical bromine loss .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6/8-Bromo-2,2-dimethyl-2H-chromene:

Overview

6/8-Bromo-2,2-dimethyl-2H-chromene is an organic compound belonging to the chromene family, with a bromine atom at either the 6th or 8th position and two methyl groups at the 2nd position of the chromene ring. The molecular formula is C11H11BrO. This compound has gained attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Scientific Research Applications

  • Chemistry It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
  • Biology Chromene derivatives have demonstrated promising biological activities, including antifungal, antibacterial, and anticancer properties.
  • Medicine The compound and its derivatives are under investigation for potential therapeutic applications, particularly in the development of new drugs.
  • Industry Chromenes are used in the production of dyes, perfumes, and other industrial chemicals.

Target Interactions

6/8-Bromo-2,2-dimethyl-2H-chromene interacts with various biomolecules. It can bind to amyloid-beta plaques, which are implicated in Alzheimer's disease, and inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system.

Biochemical Pathways

The compound influences multiple biochemical pathways:

  • Cell Proliferation It may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.
  • Oxidative Stress It affects the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby mitigating oxidative damage.

Anticancer Properties

Research suggests that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation.

One specific derivative, (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone (A), has demonstrated potent cytotoxicity against multiple human cancer cell lines, outperforming millepachine by nearly 100 times . Compound A caused cell-cycle arrest, specifically at the G2/M phase, inhibited tubulin polymerization, and induced cell apoptosis by accumulating reactive oxygen species and collapsing mitochondrial membrane potential . It also exhibited low toxicity to normal cells and showed effectiveness against drug-resistant cells, suggesting its potential for developing antitumor drugs .

Antimicrobial Activity

Nitrogen-containing derivatives of chromenes have been synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

Chemical Reactions

6-Bromo-2,2-dimethyl-2H-chromene undergoes various chemical reactions:

  • Substitution Reactions The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation Reactions The chromene ring can undergo oxidation to form chromanones or chromones.
  • Reduction Reactions The compound can be reduced to form dihydrochromenes.

Mechanism of Action

The mechanism of action of 8-Bromo-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For example, its antifungal activity is believed to be due to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .

Comparison with Similar Compounds

Chromene derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 8-bromo-2,2-dimethyl-2H-chromene with structurally related compounds:

Structural Analogs
Compound Substituents Key Features Biological Activity/Applications Reference
This compound 8-Br, 2,2-dimethyl Enhanced lipophilicity; bromine enables halogen bonding. Anticancer, antiviral (inferred)
3-Bromo-4-phenyl-2H-chromene 3-Br, 4-Ph Bromine at 3-position; phenyl group enhances π-π interactions. Crystallographic studies; synthetic intermediate
5-Hydroxy-8-nitro-2H-chromene 5-OH, 8-NO₂ Nitro group increases electrophilicity; hydroxyl improves solubility. Intermediate for alkoxy-amine derivatives
Deguelin 2,2-dimethyl, natural Natural 2H-chromene; planar structure. Anticancer, antiangiogenic
Calein C 6-hydroxyacetyl, 5-hydroxy Polar substituents enhance solubility. Anti-hyperglycemic

Key Observations :

  • Bromine Position : The 8-bromo substituent in the target compound may engage in halogen bonding, a feature absent in 3-bromo analogs. This could enhance binding to biomolecular targets like enzymes or DNA .
  • Dimethyl vs. Polar Groups : The 2,2-dimethyl groups in this compound increase metabolic stability and lipophilicity compared to polar analogs like calein C (hydroxyl/acetyl groups), which show improved solubility but shorter half-lives .
  • Natural vs. Synthetic : Natural chromenes (e.g., deguelin) lack bromine but rely on dimethyl groups for bioactivity, whereas synthetic brominated derivatives leverage halogenation for targeted interactions .
Physicochemical Properties
Property This compound 3-Bromo-4-phenyl-2H-chromene Calein C
Molecular Weight ~239 g/mol (estimated) ~287 g/mol ~264 g/mol
Lipophilicity (LogP) High (Br, dimethyl groups) Moderate (Br, Ph) Low (polar substituents)
Solubility Low (non-polar substituents) Low High (hydroxy/acetyl)
Thermal Stability High (dimethyl groups) Moderate Moderate

Key Observations :

  • The bromine atom and dimethyl groups in this compound contribute to high lipophilicity, favoring membrane penetration but limiting aqueous solubility.
  • Polar derivatives like calein C exhibit better solubility, making them suitable for oral administration .

Biological Activity

8-Bromo-2,2-dimethyl-2H-chromene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the chromene family, characterized by a fused benzene and pyran ring. Its chemical formula is C15H13BrO3C_{15}H_{13}BrO_3 with a CAS number of 264264-94-0. The bromine atom at the 8-position is crucial for its biological activity, influencing both its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. It appears to disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Anticancer Effects : Studies indicate that this compound induces apoptosis in cancer cells by activating pathways that lead to cell cycle arrest and programmed cell death. It has been shown to interact with tubulin, disrupting microtubule dynamics critical for cell division.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of this compound against various pathogens. The following table summarizes its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also shown promising results in cancer research. The following table outlines its antiproliferative effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)10–33Induction of apoptosis via tubulin destabilization
MDA-MB-231 (Triple-Negative Breast Cancer)23–33Cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)15Inhibition of cell proliferation

Case Studies

  • Anticancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analyses. This study highlighted the compound's ability to disrupt microtubule formation, thereby inhibiting mitosis and inducing cell death through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that this compound effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What safety protocols mitigate hazards associated with brominated intermediates?

  • Conduct reactions in fume hoods with blast shields. Use quench protocols for excess brominating agents (e.g., Na₂S₂O₃ for Br₂ neutralization). Dispose of brominated waste via certified hazardous waste facilities .

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